molecular formula C24H22N8O2 B15011704 5-amino-3-{(Z)-1-cyano-2-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile

5-amino-3-{(Z)-1-cyano-2-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B15011704
M. Wt: 454.5 g/mol
InChI Key: CXWUFVVQEOMURJ-QGOAFFKASA-N
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Description

5-Amino-3-[(1Z)-1-cyano-2-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]eth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile is a complex heterocyclic compound. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-[(1Z)-1-cyano-2-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]eth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method is the tandem Knoevenagel-cyclocondensation reaction. This reaction involves the condensation of an aromatic aldehyde, malonitrile, and phenylhydrazine in the presence of a suitable catalyst, often in a solvent like ethanol or water at room temperature .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and nitro groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include nitroso derivatives and other oxidized forms.

    Reduction: Amino derivatives are common products.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

5-Amino-3-[(1Z)-1-cyano-2-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]eth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. Molecular docking studies have suggested that it can bind to bacterial targets, indicating its potential as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-amino-3-[(1Z)-1-cyano-2-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]eth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C24H22N8O2

Molecular Weight

454.5 g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C24H22N8O2/c1-29-9-11-30(12-10-29)21-8-7-17(14-22(21)32(33)34)13-18(15-25)23-20(16-26)24(27)31(28-23)19-5-3-2-4-6-19/h2-8,13-14H,9-12,27H2,1H3/b18-13+

InChI Key

CXWUFVVQEOMURJ-QGOAFFKASA-N

Isomeric SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)/C=C(\C#N)/C3=NN(C(=C3C#N)N)C4=CC=CC=C4)[N+](=O)[O-]

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C=C(C#N)C3=NN(C(=C3C#N)N)C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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